molecular formula C10H7ClN4O3 B8649035 3-(4-Chloro-3-nitrophenyl)-6-methyl-1,2,4-triazin-5(2H)-one CAS No. 648917-73-1

3-(4-Chloro-3-nitrophenyl)-6-methyl-1,2,4-triazin-5(2H)-one

Cat. No. B8649035
Key on ui cas rn: 648917-73-1
M. Wt: 266.64 g/mol
InChI Key: XVROXDOZKXOYOX-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

This compound was obtained by reducing 3-(4-chloro-3-nitrophenyl)-6-methyl-4H-[1,2,4]triazin-5-one with tin chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:13][C:12](=[O:14])[C:11]([CH3:15])=[N:10][N:9]=2)=[CH:4][C:3]=1[N+:16]([O-])=O.[Sn](Cl)(Cl)(Cl)Cl>>[NH2:16][C:3]1[CH:4]=[C:5]([C:8]2[NH:13][C:12](=[O:14])[C:11]([CH3:15])=[N:10][N:9]=2)[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1=NN=C(C(N1)=O)C)[N+](=O)[O-]
Step Two
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was obtained

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1Cl)C1=NN=C(C(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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